molecular formula C16H28N2O2 B14816119 N,N'-Dicyclohexylsuccinamide

N,N'-Dicyclohexylsuccinamide

Cat. No.: B14816119
M. Wt: 280.41 g/mol
InChI Key: NVWOYUVFBFONEV-UHFFFAOYSA-N
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Description

This compound is notable for its dual applications in metal ion separation and polymer crystallization enhancement.

  • Metal Extraction: It demonstrates high selectivity for palladium(II) (Pd(II)) in chloride media, achieving efficient recovery rates due to its strong chelating properties .
  • Polymer Science: As a β-nucleating agent for isotactic polypropylene (iPP), it induces β-crystal formation, improving mechanical properties like impact resistance. Studies report β-crystal content exceeding 60–70% in iPP composites .

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

N,N'-dicyclohexylbutanediamide

InChI

InChI=1S/C16H28N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,19)(H,18,20)

InChI Key

NVWOYUVFBFONEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexylsuccinamide can be synthesized through a reaction involving succinic anhydride and dicyclohexylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of N,N’-Dicyclohexylsuccinamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexylsuccinamide primarily undergoes nucleophilic substitution reactions due to the presence of amide groups. It can also participate in hydrogen bonding interactions, which are crucial for its role as a nucleating agent .

Common Reagents and Conditions

The common reagents used in reactions involving N,N’-Dicyclohexylsuccinamide include strong acids and bases, which can facilitate nucleophilic substitution. The reactions are typically carried out at elevated temperatures to ensure complete conversion .

Major Products Formed

The major products formed from reactions involving N,N’-Dicyclohexylsuccinamide depend on the specific reagents and conditions used. In its role as a nucleating agent, it primarily forms complexes with polymers, enhancing their crystallinity and mechanical properties .

Mechanism of Action

The mechanism by which N,N’-Dicyclohexylsuccinamide exerts its effects involves its ability to form hydrogen bonds with polymer chains. This interaction facilitates the nucleation process, leading to the formation of β-crystals in isotactic polypropylene. The compound’s molecular structure allows it to fit well within the polymer matrix, promoting crystallization .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Key Functional Groups Primary Applications Key Performance Metrics
This compound - Amide, cyclohexyl Pd(II) extraction, iPP β-nucleation >95% Pd recovery ; 60–70% β-crystal
N-Hydroxysuccinimide 6066-82-6 Hydroxysuccinimide Peptide coupling High carboxyl activation efficiency
DCC 538-75-0 Carbodiimide, cyclohexyl Organic synthesis Efficient peptide bond formation
Alamine 336 102-87-4 Tertiary amine Rh(III) extraction Moderate Rh(III) selectivity

Table 2: Polymer Nucleation Efficiency

Nucleating Agent β-Crystal Content in iPP Impact Strength Improvement Reference
This compound 60–70% 30–40%
Aryl Amide Derivatives 40–50% 20–25%
Calcium Pimelate 50–60% 25–30%

Research Findings and Industrial Relevance

  • Metal Extraction : this compound derivatives are critical in recycling PGMs from automotive catalysts and electronic waste, aligning with the growing PGM market (valued at $21.5 billion in 2019) .
  • Polymer Applications : Its use in iPP enhances sustainability by extending material lifespan, reducing industrial reliance on virgin polymers.

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